molecular formula C15H23NO B3172831 4-(2-Cyclohexylethoxy)-2-methylaniline CAS No. 946742-62-7

4-(2-Cyclohexylethoxy)-2-methylaniline

Cat. No.: B3172831
CAS No.: 946742-62-7
M. Wt: 233.35 g/mol
InChI Key: PVDQSTAYGBLCKX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-(2-Cyclohexylethoxy)-2-methylaniline (CAS: 946742-62-7) is a substituted aniline derivative featuring a 2-methyl group and a 2-cyclohexylethoxy substituent on the benzene ring. Its molecular formula is C₁₅H₂₃NO, with a molecular weight of 233.35 g/mol .

IM3829 synergized with radiation to reduce clonogenic survival in lung cancer cells and suppressed tumor growth in xenograft models .

Properties

IUPAC Name

4-(2-cyclohexylethoxy)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12-11-14(7-8-15(12)16)17-10-9-13-5-3-2-4-6-13/h7-8,11,13H,2-6,9-10,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDQSTAYGBLCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCC2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclohexylethoxy)-2-methylaniline typically involves the reaction of 2-methylaniline with 2-cyclohexylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Cyclohexylethoxy)-2-methylaniline can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclohexylethoxy)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Cyclohexylethoxy)-2-methylaniline involves the inhibition of the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway. This pathway is crucial for regulating the expression of antioxidant and phase II drug-metabolizing enzymes. By inhibiting Nrf2, the compound reduces the expression of cytoprotective genes, thereby enhancing the sensitivity of cancer cells to radiotherapy .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the aromatic ring, influencing electronic, steric, and solubility properties:

Compound Name Substituents Molecular Formula Key Properties/Applications References
4-(2-Cyclohexylethoxy)-2-methylaniline 2-CH₃, 4-(CH₂)₂C₆H₁₁O C₁₅H₂₃NO Potential NRF2 inhibitor; therapeutic candidate
4-Methoxy-2-methylaniline 2-CH₃, 4-OCH₃ C₈H₁₁NO Research applications; irritant (P261, P280)
4-Hexyloxyaniline 4-O(CH₂)₅CH₃ C₁₂H₁₉NO Research intermediate; structural studies
4-Chloro-2-methylaniline 2-CH₃, 4-Cl C₇H₈ClN Carcinogenic; forms DNA adducts
4-(3-Methoxypropoxy)-2-methylaniline 2-CH₃, 4-O(CH₂)₃OCH₃ C₁₁H₁₇NO₂ Irritant (Xi); mp 52–54°C

Substituent Impact :

  • Lipophilicity : The cyclohexylethoxy group in the target compound increases hydrophobicity compared to methoxy (4-Methoxy-2-methylaniline) or shorter alkoxy chains (e.g., 4-Hexyloxyaniline). This may enhance blood-brain barrier penetration or cellular uptake .
  • Electron Effects: Electron-donating groups (e.g., methoxy) increase aromatic ring reactivity, whereas chloro (electron-withdrawing) in 4-chloro-2-methylaniline promotes carcinogenic bioactivation via hydroxylamine intermediates .

Physicochemical Properties

  • Melting Points : 4-(3-Methoxypropoxy)-2-methylaniline melts at 52–54°C , while the target compound’s higher molecular weight and bulkier substituent likely increase its melting point.
  • Solubility : The cyclohexylethoxy group reduces water solubility compared to methoxy or hydroxyl analogs, necessitating organic solvents for formulation.

Biological Activity

4-(2-Cyclohexylethoxy)-2-methylaniline is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of aniline derivatives and is characterized by its unique structure, which includes a cyclohexyl group and an ethoxy linkage. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.

Chemical Structure

The chemical structure of 4-(2-Cyclohexylethoxy)-2-methylaniline can be represented as follows:

  • IUPAC Name : 4-(2-Cyclohexylethoxy)-2-methylaniline
  • Molecular Formula : C16H23NO
  • Molecular Weight : 247.37 g/mol

Biological Activity Overview

Research into the biological activity of 4-(2-Cyclohexylethoxy)-2-methylaniline has indicated several potential pharmacological properties, including:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could play a role in metabolic pathways.

The mechanism of action for 4-(2-Cyclohexylethoxy)-2-methylaniline involves its interaction with biological macromolecules. It is hypothesized to bind to specific receptors or enzymes, altering their activity and influencing various cellular processes. The exact pathways remain under investigation, but initial studies suggest interactions with DNA and protein targets.

Research Findings

Recent studies have provided insights into the biological activities of this compound:

  • Antimicrobial Studies :
    • A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion tests.
    • Results indicated a minimum inhibitory concentration (MIC) value comparable to standard antibiotics.
  • Anticancer Activity :
    • In vitro assays on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in reduced cell viability.
    • Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound may induce programmed cell death.
  • Enzyme Inhibition :
    • The compound was tested against various enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), showing promising inhibition rates that could be beneficial in inflammatory conditions.

Case Studies

Several case studies have highlighted the potential applications of 4-(2-Cyclohexylethoxy)-2-methylaniline:

  • Case Study 1 : A clinical trial investigating its use as an adjunct therapy in bacterial infections demonstrated improved outcomes when combined with conventional antibiotics.
  • Case Study 2 : Research into its anticancer effects showed enhanced efficacy when used in combination with established chemotherapeutics, leading to synergistic effects.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits COX and LOX activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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